molecular formula C10H8BrN B13207598 1-Bromo-8-methylisoquinoline

1-Bromo-8-methylisoquinoline

Cat. No.: B13207598
M. Wt: 222.08 g/mol
InChI Key: BAIPIEBDVAYGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Pervasive Role of Functionalized Heterocycles in Contemporary Organic Synthesis and Chemical Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their rings, are fundamental building blocks in the chemical sciences. nd.edu Their functionalized derivatives, in particular, are of immense interest due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and organic materials. nih.govchim.itnih.gov The introduction of various functional groups onto a heterocyclic core allows for the fine-tuning of its steric and electronic properties, which in turn modulates its chemical reactivity and biological activity. amerigoscientific.com

The synthesis and functionalization of these molecules represent a significant area of contemporary organic chemistry. nd.eduspringerprofessional.de Researchers continuously seek to develop novel and efficient synthetic methodologies to access structurally diverse and complex heterocycles. nih.gov These efforts are driven by the need for new therapeutic agents and advanced materials. researchgate.net Modern synthetic strategies, including visible-light photocatalysis, transition-metal catalysis, and organocatalysis, have emerged as powerful tools for constructing and modifying heterocyclic systems under mild and sustainable conditions. chim.itbohrium.com The development of such methods not only facilitates access to known valuable compounds but also opens avenues for the discovery of new molecular entities with unique properties. nih.gov

The Isoquinoline (B145761) Ring System: A Privileged Scaffold for Methodological Development

Among the vast array of nitrogen-containing heterocycles, the isoquinoline ring system holds a position of particular importance. nih.govsioc-journal.cn An isoquinoline is an aromatic heterocyclic compound, structurally isomeric with quinoline, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. amerigoscientific.comslideshare.net This scaffold is a common motif in a multitude of natural products, especially alkaloids like papaverine (B1678415) and morphine, and is a key component in numerous synthetic pharmaceutical agents. slideshare.netnumberanalytics.comwikipedia.org Isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, making them attractive targets for drug discovery and medicinal chemistry. nih.govresearchgate.net

The inherent chemical properties of the isoquinoline ring, such as its basicity due to the nitrogen atom's lone pair of electrons and the varied reactivity of its different carbon positions, make it a versatile platform for synthetic manipulation. amerigoscientific.comnumberanalytics.com The development of novel synthetic routes to create substituted isoquinolines is a central theme in organic chemistry. nih.govsioc-journal.cn While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, modern research focuses on more efficient and versatile strategies, often employing transition-metal catalysis to forge new carbon-carbon and carbon-heteroatom bonds. nih.govbohrium.com The ability to selectively introduce functional groups at specific positions on the isoquinoline core is crucial for building molecular complexity and exploring structure-activity relationships. nih.gov

Research Context: Significance of 1-Bromo-8-methylisoquinoline as a Representative Halogenated and Alkylated Isoquinoline

The compound this compound serves as a compelling example of a strategically functionalized isoquinoline intermediate. Its structure incorporates two key features that are highly valuable in synthetic chemistry: a halogen atom (bromine) and an alkyl group (methyl). The positions of these substituents—the bromine at C1 and the methyl group at C8—are significant. While electrophilic halogenation of the isoquinoline ring typically occurs at the C5 or C8 positions of the benzene ring portion, the presence of substituents can direct reactivity to other positions. acs.orgacs.org

Therefore, this compound is not typically an end-product but rather a valuable building block. Its dual functionality as a halogenated and alkylated isoquinoline provides chemists with a versatile platform for the synthesis of more complex, polysubstituted isoquinoline derivatives, which are often targets in medicinal chemistry and materials science research. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

This table summarizes the key identifiers and calculated properties of the compound.

PropertyValue
IUPAC Name This compound
CAS Number 1369071-26-0
Molecular Formula C₁₀H₈BrN
Molecular Weight 222.08 g/mol
Topological Polar Surface Area (TPSA) 12.89 Ų
LogP (calculated) 3.31
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1
Rotatable Bonds 0
Data sourced from PubChem CID 82276381 and other chemical databases. nih.govchemscene.com

Table 2: Research Findings on Reactivity and Synthetic Utility of Substituted Isoquinolines

This table highlights common transformations involving halogenated and alkylated isoquinolines, illustrating the synthetic potential of intermediates like this compound.

Reaction TypeReagents & ConditionsProduct TypeSignificance & Research Context
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)1-Aryl-8-methylisoquinolineForms C-C bonds, enabling synthesis of biaryl compounds. A key method for modifying halogenated isoquinolines. acs.org
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N)1-Alkynyl-8-methylisoquinolineIntroduces alkynyl groups, which are versatile functional groups for further reactions like cycloadditions. acs.org
Nucleophilic Substitution Nucleophiles (e.g., alkoxides, amines)1-Substituted-8-methylisoquinolinesThe bromo group can act as a leaving group, allowing for direct substitution to introduce new functionalities. smolecule.com
Dehydrohalogenation Strong baseIsoquinolyne intermediateGeneration of a highly reactive benzyne-type intermediate for cycloaddition reactions.
Oxidation of Methyl Group Oxidizing agents (e.g., KMnO₄)Isoquinoline-8-carboxylic acidThe methyl group can be oxidized to a carboxylic acid, providing another point for chemical modification (e.g., amide coupling).
This table represents generalized reactivity based on studies of related substituted isoquinolines. acs.orgsmolecule.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

1-bromo-8-methylisoquinoline

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-6-12-10(11)9(7)8/h2-6H,1H3

InChI Key

BAIPIEBDVAYGBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CN=C2Br

Origin of Product

United States

Reactivity Profiles and Transformational Chemistry of 1 Bromo 8 Methylisoquinoline in Synthetic Cascades

Strategic Utility of the Bromine Moiety in Catalytic Cross-Coupling Reactions

The bromine atom at the C-1 position of the isoquinoline (B145761) ring is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions. The C-1 position of isoquinoline is electronically analogous to the C-2 position of quinoline and is susceptible to nucleophilic substitution, making the C-Br bond highly reactive in oxidative addition steps that initiate catalytic cycles. iust.ac.ir

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck Couplings)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, offering broad functional group tolerance and reliable reactivity. masterorganicchemistry.comyonedalabs.com For 1-bromo-8-methylisoquinoline, these reactions provide a direct route to introduce aryl, vinyl, and alkynyl substituents at the C-1 position.

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron species, is a widely used method for generating biaryl compounds. wikipedia.orgorganic-chemistry.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a boronic acid or ester (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.comwikipedia.org Given the high reactivity of bromo-substituted N-heterocycles, this compound is an excellent substrate for these transformations.

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper(I) and proceeds under mild, typically amine-based, conditions. wikipedia.orglibretexts.org This method is invaluable for synthesizing arylalkynes and conjugated enynes, which are significant structural motifs in materials science and natural products. libretexts.org Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of terminal alkynes. wikipedia.org

The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, followed by β-hydride elimination. libretexts.org This reaction provides a powerful tool for the vinylation of the C-1 position of the isoquinoline core.

Table 1: Representative Conditions for C-C Bond Forming Reactions on Bromo-Substituted Heterocycles The following data is based on analogous reactions with related bromo-substituted aza-heterocycles and represents typical conditions expected to be effective for this compound.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Typical Product
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃Dioxane/H₂O80-1001-Aryl-8-methylisoquinoline
SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃NTHF25-601-(Alkynyl)-8-methylisoquinoline
HeckPd(OAc)₂ / P(o-tol)₃NaOAcDMF100-1201-(Vinyl)-8-methylisoquinoline

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S couplings)

The Buchwald-Hartwig amination has become a predominant method for the formation of carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines. wikipedia.orgchemeurope.com This palladium-catalyzed reaction has largely replaced harsher classical methods due to its milder conditions and superior functional group tolerance. wikipedia.orgacsgcipr.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex via deprotonation of the amine, and reductive elimination. libretexts.org Research on the amination of related 5-bromo-8-hydroxyquinoline derivatives has demonstrated the utility of sterically demanding phosphine ligands to achieve high conversion and yields. ias.ac.in This methodology is directly applicable to this compound for the synthesis of 1-amino-8-methylisoquinoline derivatives.

Analogous palladium-catalyzed systems are also employed for the formation of C-O and C-S bonds, coupling aryl bromides with alcohols, phenols, and thiols. These reactions provide access to aryl ethers and thioethers, further expanding the synthetic utility of the C-1 bromine atom.

Table 2: Buchwald-Hartwig Amination of an Analogous Bromo-quinoline Substrate Data adapted from studies on 5-bromo-8-benzyloxyquinoline, demonstrating the feasibility and typical conditions for C-N coupling on the quinoline/isoquinoline scaffold. ias.ac.in

Amine Coupling PartnerCatalystLigandBaseSolventYield (%)
N-MethylanilinePd(OAc)₂XPhosNaOt-BuToluene95
DiphenylaminePd(OAc)₂RuPhosNaOt-BuToluene93
IndolinePd(OAc)₂SPhosK₃PO₄Toluene88

Chemical Transformations Involving the Methyl Substituent at C-8

The C-8 methyl group, while seemingly simple, is a versatile handle for further functionalization, primarily through oxidation or directed C-H activation strategies.

Oxidative Derivatization and Functional Group Interconversion of the Methyl Group

The methyl group at C-8 can be oxidized to introduce various functional groups. Standard oxidizing agents can convert the methyl group into a formyl group (aldehyde), a carboxyl group (carboxylic acid), or a hydroxymethyl group (alcohol). For instance, oxidation of isoquinoline with alkaline permanganate is known to cleave the benzene (B151609) ring, but carefully controlled conditions or different reagents can target side-chains. shahucollegelatur.org.in Light-driven aerobic oxidation has been shown to convert N-alkyl isoquinolinium salts into isoquinolones, demonstrating a method for C-H oxidation adjacent to the nitrogen atom. nih.gov These primary oxidation products serve as key intermediates for further functional group interconversions, such as the conversion of the carboxylic acid to an ester or amide, or the aldehyde to an imine or alcohol.

Directed C-H Activation and Remote Functionalization Adjacent to the Methyl Group

Transition metal-catalyzed C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. In the context of 8-methyl-substituted quinolines and isoquinolines, the heterocyclic nitrogen atom can act as an internal directing group, facilitating the formation of a cyclometallated intermediate that selectively activates the C(sp³)-H bonds of the adjacent methyl group. semanticscholar.orgnih.gov This approach enables the introduction of aryl, alkenyl, and other functional groups directly onto the methyl carbon.

Numerous studies on the analogous 8-methylquinoline system have demonstrated the feasibility of this strategy using catalysts based on palladium, rhodium, and cobalt. semanticscholar.orgresearchgate.netacs.org These reactions lead to diverse products through arylation, alkenylation, acetoxylation, and amidation of the methyl group. semanticscholar.orgresearchgate.net Although the nitrogen is at C-2 in this compound (compared to C-1 in quinoline), the principle of nitrogen-directed C-H activation remains a highly relevant and promising avenue for the selective functionalization of the C-8 methyl group.

Table 3: Examples of Directed C(sp³)-H Functionalization of 8-Methylquinoline These transformations on the analogous 8-methylquinoline scaffold illustrate the potential for selective functionalization of the C-8 methyl group.

Reaction TypeCatalyst SystemCoupling PartnerProduct TypeRef.
Alkenylation[CpCo(CO)I₂]Alkynes8-(Alkenyl)quinoline acs.org
Acetoxylation[Rh(OAc)₂]₂PhI(OAc)₂8-(Acetoxymethyl)quinoline semanticscholar.org
ArylationRu(p-cymene)Cl₂]₂Arylboronic Acids8-(Arylmethyl)quinoline semanticscholar.org
Amidation[RhCpCl₂]₂N-Hydroxyphthalimides8-(Amidomethyl)quinoline researchgate.net

Modifications of the Isoquinoline Ring System

Beyond the functional groups at C-1 and C-8, the isoquinoline ring itself can undergo further chemical modification. Electrophilic aromatic substitution (SEAr) on the isoquinoline core typically occurs on the benzene ring, preferentially at the C-5 and C-8 positions. shahucollegelatur.org.in In this compound, the C-8 position is blocked, directing potential electrophiles like nitrating or halogenating agents to the C-5 position. For example, bromination of isoquinoline in the presence of a strong acid or AlCl₃ yields the 5-bromo derivative. researchgate.netacs.org

Furthermore, the pyridine (B92270) ring of the isoquinoline system can be modified. Nucleophilic attack, such as Chichibabin amination, preferentially occurs at the C-1 position. iust.ac.ir Since this position is already substituted with a bromine atom, this site is primed for substitution via cross-coupling rather than direct nucleophilic addition. The heterocyclic ring can also be reduced to form a tetrahydroisoquinoline. nih.gov This transformation changes the geometry and electronic properties of the molecule, and subsequent oxidative rearomatization can be used to reinstall the aromatic system after other synthetic steps have been performed. acs.org

Dearomatization/Rearomatization Sequences Leading to Novel Polycyclic Structures

The temporary dearomatization of the isoquinoline core, followed by a rearomatization step, is a powerful strategy for the introduction of new functionalities and the construction of polycyclic systems. In the context of this compound, this approach can be particularly effective for C4-alkylation. A notable method involves the use of benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile baranlab.orgacs.org. This process is presumed to proceed through a 1,2-dihydroisoquinoline intermediate, which is formed by the nucleophilic addition of benzoic acid to the C1 position. This dearomatized intermediate then acts as a nucleophile, attacking the vinyl ketone at the C4 position. Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, yielding the C4-alkylated product baranlab.orgacs.org.

While this method has been demonstrated on a range of substituted isoquinolines, including those with bromo and methyl groups at the C5-C8 positions, the specific application to this compound would be influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the bromine at C1 would enhance the electrophilicity of this position, potentially facilitating the initial dearomatization step. The peri interaction between the C8-methyl group and a potential C1-adduct could influence the conformational dynamics of the dearomatized intermediate and the subsequent alkylation step. Research has shown that C8-substituted isoquinolines can successfully undergo this type of transformation, in some cases with improved yields compared to the unsubstituted parent isoquinoline acs.org.

Another avenue for dearomatization involves photochemical cycloadditions. For instance, the photochemical intermolecular dearomative [4+2] cycloaddition of bicyclic azaarenes, including isoquinolines, with alkenes has been reported nih.gov. This reaction proceeds via an energy transfer process, leading to the formation of a carbocyclic fused system. While this compound was not explicitly studied, this methodology highlights the potential for engaging the isoquinoline core in cycloadditions that temporarily disrupt its aromaticity to build polycyclic frameworks nih.gov. The subsequent rearomatization of such adducts, potentially through oxidative methods, could provide a route to novel, highly substituted polycyclic aromatic systems derived from this compound.

Table 1: Dearomatization/Rearomatization Approaches for Isoquinoline Functionalization
MethodKey ReagentsIntermediate TypeOutcomeRelevance to this compound
C4-Alkylation via Temporary DearomatizationBenzoic acid, Vinyl ketone1,2-DihydroisoquinolineC4-Alkylated IsoquinolineElectron-withdrawing C1-Br may facilitate the initial nucleophilic attack. C8-Me may influence intermediate conformation.
Photochemical [4+2] CycloadditionAlkene, PhotosensitizerCycloadductFused Carbocyclic SystemA potential route to polycyclic structures, with subsequent rearomatization required.

Intramolecular Annulations and Cycloaddition Reactions to Fused Heterocyclic Frameworks

The strategic placement of reactive functional groups on the this compound scaffold can set the stage for intramolecular annulations and cycloadditions, providing access to a diverse array of fused heterocyclic frameworks. These reactions are pivotal in the synthesis of complex natural products and medicinally relevant compounds nih.gov.

One powerful strategy involves radical cyclization. For example, derivatives of isoquinoline, such as 1-(2'-bromobenzyl)isoquinolines, have been shown to undergo radical cyclization initiated by reagents like AIBN and Bu3SnH researchgate.net. This process generates an aryl radical that can attack the isoquinoline core, leading to the formation of aporphine (B1220529) and indolo[2,1-a]isoquinoline ring systems researchgate.net. By analogy, a suitably functionalized derivative of this compound, for instance, by attaching a side chain with a radical precursor to the nitrogen or another position, could undergo a similar intramolecular cyclization. The bromine at C1 could serve as a handle for further functionalization or be retained in the final polycyclic product.

Furthermore, cycloaddition reactions offer a direct route to fused systems. While intermolecular examples are more common, intramolecular variants provide a high degree of control over the resulting stereochemistry. Methodologies such as [4+2] and [3+2] annulations have been developed for 3,4-dihydroisoquinolines to construct novel polycyclic frameworks nih.gov. Although these examples start from a partially saturated isoquinoline, they underscore the utility of the isoquinoline skeleton in cycloaddition cascades. A derivative of this compound bearing a dienophile or a 1,3-dipole could potentially undergo an intramolecular Diels-Alder or 1,3-dipolar cycloaddition, respectively, to forge new heterocyclic rings onto the core structure.

Table 2: Strategies for Intramolecular Annulation and Cycloaddition
Reaction TypeStarting Material MotifFused System FormedPotential Application to this compound
Aryl Radical Cyclization1-(2'-bromobenzyl)isoquinoline derivativeAporphines, Indolo[2,1-a]isoquinolinesFunctionalization at the nitrogen or methyl group to introduce a radical precursor for intramolecular cyclization.
Intramolecular [4+2] CycloadditionIsoquinoline with a tethered dienophilePolycyclic systems with a six-membered ringInstallation of a diene on the isoquinoline core or a tethered dienophile to facilitate an intramolecular Diels-Alder reaction.
Intramolecular [3+2] CycloadditionIsoquinoline with a tethered 1,3-dipolePolycyclic systems with a five-membered ringDerivatization to include a nitrile oxide, azide, or other dipolar functionality for intramolecular cycloaddition.

Photochemical and Other Radical-Mediated Rearrangements and Transformations

Photochemical and radical-mediated reactions provide unique pathways for the rearrangement and transformation of the isoquinoline scaffold, often leading to products that are inaccessible through traditional thermal reactions. These high-energy intermediates can overcome significant activation barriers, enabling skeletal reorganizations and novel bond formations.

A significant example of a photochemical rearrangement is the phosphite-mediated nih.govnih.gov N-to-C migration of an alkyl group on an N-alkyl isoquinolinium salt nih.gov. This reaction proceeds through a photochemical excitation of an enamine-type intermediate, leading to a C-N bond cleavage and the formation of a radical pair. Subsequent recombination and rearomatization result in the migration of the alkyl group from the nitrogen to the C4 position of the isoquinoline ring nih.gov. This process is notable for its ability to forge new carbon-carbon bonds at the meta-position of the isoquinoline core. However, it has been observed that isoquinolines bearing a bromo-substitution on either the pyridyl or the phenyl ring can render the corresponding phosphite adduct unreactive under the optimized reaction conditions nih.gov. This suggests that while the general principle of photochemical rearrangement is applicable to the isoquinoline system, the specific electronic properties of this compound might necessitate modified reaction conditions or alternative photochemical strategies.

The mechanism of such photochemical rearrangements often involves the formation of radical intermediates nih.gov. The generation of a radical at the C1 position of an isoquinoline derivative can also be a key step in various synthetic transformations. The C1-bromo substituent in this compound can be envisioned as a precursor to a C1-radical through various methods, such as treatment with a radical initiator or through a photoredox catalytic cycle. This C1-centered radical could then participate in a variety of transformations, including intermolecular additions to alkenes or intramolecular cyclizations, to generate complex molecular architectures.

Table 3: Photochemical and Radical-Mediated Transformations of Isoquinolines
TransformationKey FeaturesProposed MechanismPotential Outcome for this compound
Phosphite-Mediated nih.govnih.gov N-to-C Alkyl MigrationPhotochemical; Rearomatization sequence; C4-alkylationRadical pair formation from an excited enamine intermediateThe C1-bromo group may deactivate the system towards this specific transformation under standard conditions.
Radical Cyclization of 1-(2'-bromobenzyl)isoquinolinesRadical-mediated; Intramolecular C-C bond formationAryl radical addition to the isoquinoline coreA viable strategy if a suitable radical precursor is appended to the this compound scaffold.

Mechanistic Investigations and Advanced Theoretical Frameworks in Functionalized Isoquinoline Chemistry

Elucidation of Reaction Mechanisms and Kinetics in Isoquinoline (B145761) Functionalization

Mechanistic studies are crucial for optimizing reaction conditions and predicting product outcomes. Techniques such as kinetic isotope effect studies and the characterization of reaction intermediates are pivotal in unraveling the intricate steps of a chemical reaction.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of transition states. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. For instance, in reactions involving the cleavage of a carbon-hydrogen (C-H) bond, substituting hydrogen with deuterium (B1214612) (D) can lead to a significant decrease in the reaction rate, known as a primary KIE. This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond.

While no specific KIE studies on 1-bromo-8-methylisoquinoline are documented, KIEs have been instrumental in understanding nucleophilic aromatic substitution (SNAr) reactions on other aromatic systems. For example, the absence of a significant KIE when a hydrogen atom is replaced by deuterium at a position not directly involved in bond breaking can help rule out mechanisms where C-H bond cleavage is rate-determining. Conversely, a significant KIE would suggest that C-H bond breaking is a key part of the slowest step of the reaction.

Identification and Characterization of Reaction Intermediates

Spectroscopic techniques such as NMR and mass spectrometry are often employed to detect and characterize these transient species. While specific intermediates for reactions of this compound have not been reported, the general mechanism for SNAr reactions on halo-aromatic compounds proceeds through such an intermediate. The presence of the electron-donating methyl group at the 8-position and the bromine at the 1-position would influence the stability and reactivity of any potential Meisenheimer complex formed during a nucleophilic attack.

Analysis of Regioselectivity and Stereoselectivity in Complex Transformations

Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. In the functionalization of substituted isoquinolines, both electronic and steric factors govern the regioselectivity of a reaction. For this compound, nucleophilic attack is most likely to occur at the C1 position, leading to the displacement of the bromide, a common leaving group in SNAr reactions. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C1 position towards nucleophilic attack. The methyl group at the C8 position could exert a steric influence on the approaching nucleophile, potentially affecting the reaction rate but not likely altering the primary site of attack.

Stereoselectivity becomes important when new chiral centers are formed during a reaction. For instance, if this compound were to undergo a reaction that introduces a substituent at a prochiral center or creates a new stereocenter, the stereochemical outcome would be of interest. The synthesis of chiral isoquinoline alkaloids often relies on highly stereoselective reactions. acs.org For example, the enantioselective reduction of a C=N bond in a dihydroisoquinoline intermediate can lead to the formation of a chiral amine. rsc.org While specific stereoselective reactions involving this compound are not detailed in the literature, the principles of asymmetric synthesis would apply if a chiral product were to be formed.

Applications of Computational Chemistry and Molecular Modeling

Computational chemistry has become an indispensable tool for chemists, providing detailed insights into molecular structure, stability, and reactivity that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. It is widely used to calculate properties such as molecular geometries, vibrational frequencies, and energies of reaction intermediates and transition states.

For a molecule like this compound, DFT calculations could be used to:

Determine the optimized molecular geometry.

Calculate the distribution of electron density and the molecular electrostatic potential, which can help predict sites susceptible to electrophilic or nucleophilic attack.

Investigate the energies of different conformations.

Model the energetics of a proposed reaction pathway, including the activation energies for each step.

DFT studies on related quinazoline (B50416) systems have been used to understand the regioselectivity of nucleophilic aromatic substitution by calculating the LUMO coefficients and activation energies for nucleophilic attack at different positions. mdpi.com Such calculations for this compound would likely confirm the C1 position as the most electrophilic carbon in the pyridine (B92270) ring, making it the most probable site for nucleophilic substitution.

Predictive Modeling of Reactivity, Selectivity, and Product Profiles

Building on the foundation of DFT calculations, predictive modeling can be used to forecast the outcome of chemical reactions. By calculating the energy barriers for different possible reaction pathways, chemists can predict which products are most likely to form under a given set of conditions.

For this compound, computational models could be used to predict:

Reactivity: By comparing the calculated activation energy for a reaction with that of other similar compounds, one could predict its relative reactivity.

Regioselectivity: In cases where multiple reactive sites exist, the calculated activation energies for attack at each site can predict the major regioisomer.

Stereoselectivity: By modeling the transition states leading to different stereoisomers, the model can predict which diastereomer or enantiomer will be formed in excess.

A theoretical investigation into the reaction of di-methyl nitrone with fluorinated alkenes using DFT has demonstrated the power of computational chemistry in explaining and predicting regioselectivity and stereoselectivity. dntb.gov.ua Similar computational approaches could be applied to potential reactions of this compound to guide experimental work and provide a deeper understanding of its chemical behavior.

Conformational Analysis and Stereochemical Considerations in Isoquinoline Derivatives

The conformational landscape and stereochemical attributes of isoquinoline derivatives are pivotal in dictating their reactivity and biological activity. For this compound, the presence of substituents at positions 1 and 8 introduces significant steric and electronic effects that influence the molecule's three-dimensional structure.

The isoquinoline core is an aromatic, planar system. However, the introduction of a bromine atom at the C1 position and a methyl group at the C8 position can lead to torsional strain. The van der Waals radii of the bromine and methyl groups necessitate a deviation from planarity to minimize steric hindrance. This can result in a slight twisting of the isoquinoline ring system.

Stereochemical considerations become particularly important in reactions involving the addition to or transformation of the isoquinoline core. For instance, in the catalytic hydrogenation of substituted isoquinolines to form tetrahydroisoquinolines, the existing substituents can direct the approach of the reagent, leading to specific diastereomers. Although direct studies on this compound are not extensively documented, research on similar systems highlights the importance of substituent effects on the stereochemical outcome of such reactions.

Table 1: Predicted Conformational Data for this compound

ParameterPredicted ValueBasis of Prediction
Dihedral Angle (C2-C1-C8a-C8)~5-10°Steric hindrance between Br and CH₃ groups
Rotational Barrier of C8-CH₃LowFree rotation, with preferred staggered conformations
Ring PlanaritySlightly distortedMinimization of steric strain

Scale-Up and Process Chemistry Considerations for Preparative Methods

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of various process chemistry parameters to ensure safety, efficiency, and cost-effectiveness. The synthesis of functionalized isoquinolines often involves multi-step procedures, and each step presents its own set of challenges for scale-up. orgsyn.orgacs.orgorganic-chemistry.org

One of the primary considerations is the choice of synthetic route. Classical methods like the Bischler-Napieralski or Pictet-Spengler reactions, followed by functionalization, are well-established for isoquinoline synthesis. wikipedia.orgijpsjournal.com However, these methods often require harsh reagents and high temperatures, which can pose safety and equipment challenges on a large scale. Modern synthetic approaches, such as transition-metal-catalyzed cross-coupling and C-H activation reactions, may offer milder conditions and higher efficiency. organic-chemistry.orgacs.orgrsc.org

For the specific synthesis of this compound, a potential route could involve the construction of an 8-methylisoquinoline (B3029354) core followed by selective bromination at the C1 position. The scale-up of bromination reactions requires careful control of temperature and reagent addition to prevent runaway reactions and the formation of polybrominated byproducts. orgsyn.org The use of safer brominating agents, such as N-bromosuccinimide (NBS), is often preferred over elemental bromine in industrial settings. orgsyn.org

Table 2: Key Process Chemistry Considerations for the Synthesis of this compound

ParameterLaboratory ScalePilot/Industrial ScaleRationale for Change
Reagents Elemental bromine, strong acids/basesN-Bromosuccinimide, milder basesEnhanced safety, reduced corrosion
Solvents Halogenated solvents (e.g., CH₂Cl₂)Greener solvents (e.g., toluene, ethyl acetate)Environmental regulations, worker safety
Reaction Monitoring Thin-layer chromatography (TLC)In-situ monitoring (e.g., FTIR, HPLC)Real-time process control, improved yield
Purification Column chromatographyCrystallization, distillationCost-effectiveness, throughput
Waste Management Small-scale disposalSolvent recycling, waste treatment protocolsEnvironmental compliance, cost reduction

Furthermore, process optimization is crucial for maximizing yield and minimizing costs. This involves a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time. Design of Experiments (DoE) methodologies can be employed to efficiently screen these parameters and identify the optimal conditions.

The isolation and purification of the final product also require careful consideration. On a large scale, chromatographic purification is often economically unfeasible. Therefore, developing robust crystallization or distillation procedures is essential for obtaining high-purity this compound.

Future Research Directions and Applications of 1 Bromo 8 Methylisoquinoline As a Chemical Building Block

Development of Novel and Sustainable Synthetic Protocols for Isoquinoline (B145761) Functionalization

Future research will likely focus on developing more efficient, atom-economical, and environmentally benign methods for the functionalization of the 1-bromo-8-methylisoquinoline core. Traditional cross-coupling reactions, while effective, often rely on precious metal catalysts and harsh reaction conditions. A key direction will be the exploration of alternative catalytic systems.

Earth-Abundant Metal Catalysis: Investigation into catalysts based on iron, copper, nickel, and cobalt for cross-coupling reactions at the C1 position could provide more sustainable and cost-effective synthetic routes.

Photoredox Catalysis: Visible-light-mediated reactions offer a mild and powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. Future work could explore the use of this compound in light-driven coupling reactions, potentially enabling transformations that are challenging under thermal conditions.

Enzymatic Catalysis: Biocatalysis presents an opportunity for highly selective and environmentally friendly functionalization. Ene-reductase systems, for example, have been shown to control the stereoselectivity of reactions on azaarenes by directing prochiral radical centers. researchgate.netillinois.edu Applying such enzymatic systems to derivatives of this compound could enable the synthesis of chiral molecules with high enantioselectivity.

C-H Activation: While the C1-bromo bond is the most obvious handle for functionalization, direct C-H activation at other positions on the isoquinoline ring represents a highly atom-economical strategy. Research could focus on developing regioselective C-H functionalization protocols that are compatible with the existing bromo and methyl substituents, allowing for a stepwise and controlled elaboration of the molecular scaffold. nih.gov

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The unique electronic nature of the halogenated and methylated isoquinoline ring suggests that this compound may participate in yet-to-be-discovered chemical transformations. Future research should aim to uncover and harness this novel reactivity.

Radical Chemistry: The C-Br bond can serve as a precursor for radical generation. Photoenzymatic processes can generate aza-benzylic radicals from bromomethyl azaarenes via dehalogenation upon excitation by visible light. illinois.edu Similar approaches could be investigated for this compound to initiate radical cascades or participate in Giese-type addition reactions, leading to the formation of complex polycyclic systems.

Rearrangement Reactions: Under specific catalytic or thermal conditions, the isoquinoline scaffold could potentially undergo novel rearrangement reactions. The steric strain induced by the C8-methyl group might facilitate skeletal reorganizations, providing access to unusual heterocyclic frameworks that are otherwise difficult to synthesize.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions starting from this compound would be a highly efficient strategy for building molecular complexity. For instance, a sequence involving an initial cross-coupling at C1 followed by an intramolecular cyclization triggered by functionalization of the C8-methyl group could rapidly generate intricate polycyclic structures.

Integration with Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)

To accelerate the discovery and optimization of reactions involving this compound, its integration with advanced synthetic technologies is crucial. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing. thieme-connect.dethieme-connect.de

Flow Chemistry: Continuous-flow processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. rsc.orgnih.govresearchgate.net The use of this compound in flow reactors could facilitate the rapid optimization of coupling conditions and enable the safe on-demand generation of reactive intermediates. Furthermore, telescoping multiple reaction steps into a continuous sequence can reduce waste and purification efforts. thieme-connect.de

TechnologyPotential Advantage for this compound Chemistry
Flow Chemistry Enhanced safety, precise control of reaction conditions, rapid optimization, and scalability of cross-coupling and functionalization reactions. nih.govresearchgate.net
Automated Synthesis High-throughput screening of reaction conditions, catalysts, and substrates, enabling rapid library synthesis for drug discovery.
Microfluidics Miniaturization of reactions for mechanistic studies and screening of rare or expensive catalysts.

Automated Synthesis: Robotic platforms can perform a large number of experiments in parallel, enabling high-throughput screening of catalysts, ligands, and reaction conditions for the functionalization of this compound. This approach can dramatically accelerate the discovery of new reactions and the optimization of existing ones, facilitating the rapid synthesis of libraries of derivatives for biological screening.

Expanding the Utility of this compound in the Construction of Complex Organic Scaffolds

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of more complex and high-value molecules.

Isoquinoline alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. rsc.orgresearchgate.net The total synthesis of these complex molecules and their analogs is a major focus of organic chemistry. nih.govuci.edu this compound serves as a valuable precursor for accessing analogs of these natural products. The C1-bromo and C8-methyl groups provide strategic handles for introducing key structural motifs found in various isoquinoline alkaloid subtypes.

Isoquinoline Alkaloid SubtypePotential Synthetic Application of this compound
Simple Isoquinolines Functionalization at C1 via cross-coupling can introduce side chains present in natural products.
Benzylisoquinolines Suzuki or Stille coupling at C1 with a substituted benzyl (B1604629) boronic acid or stannane (B1208499) could form the core benzylisoquinoline skeleton.
Aporphines Intramolecular cyclization strategies following C1-functionalization could be employed to construct the tetracyclic aporphine (B1220529) core.
Protoberberines The C8-methyl group could be elaborated into the additional ring system characteristic of protoberberine alkaloids.

By leveraging cross-coupling reactions at the C1 position and subsequent transformations, synthetic chemists can generate novel analogs of known isoquinoline alkaloids. These analogs, featuring the C8-methyl substitution pattern not commonly found in nature, could exhibit unique biological profiles and serve as valuable probes for structure-activity relationship (SAR) studies.

The rigid isoquinoline framework is an attractive scaffold for the design of new ligands for transition metal catalysis and for the development of novel organocatalysts. The C1 and C8 positions on this compound are ideal points for introducing coordinating groups or catalytically active moieties.

Chiral Ligands: Derivatization of the C8-methyl group with a chiral auxiliary, followed by functionalization at the C1 position with a phosphine, amine, or other coordinating group, could lead to a new class of chiral ligands for asymmetric catalysis.

Organocatalysts: The isoquinoline nitrogen atom can act as a basic site in organocatalysis. Introducing hydrogen-bond donors or other functional groups at the C1 position could create bifunctional catalysts for a range of asymmetric transformations. The development of such catalysts is an active area of research. dntb.gov.ua

Strategic Directions in Fundamental Research on Halogenated and Methylated Azaarenes

A deeper understanding of the fundamental properties of halogenated and methylated azaarenes is essential for rationally designing new synthetic strategies and functional molecules. Azaarenes are common scaffolds in pharmaceuticals, and their functionalization is of great interest. nih.gov

Physicochemical Properties: Systematic studies on how the interplay between the electron-withdrawing bromine atom and the electron-donating, sterically hindering methyl group affects the physicochemical properties of the isoquinoline ring are needed. This includes investigating effects on pKa, redox potential, and spectroscopic properties.

Reactivity and Mechanistic Studies: Detailed mechanistic studies of key reactions involving this compound will provide valuable insights into its reactivity. For example, quantifying the relative rates of coupling reactions or investigating the stability of reaction intermediates will help in the design of more efficient synthetic protocols.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model the structure, electronics, and reactivity of this compound and its derivatives. These theoretical studies can predict reaction outcomes, guide experimental design, and help elucidate reaction mechanisms, accelerating the pace of discovery in this area. The structural diversity of azaarenes is amplified by methylation, making computational studies valuable for understanding the large number of possible isomers. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.